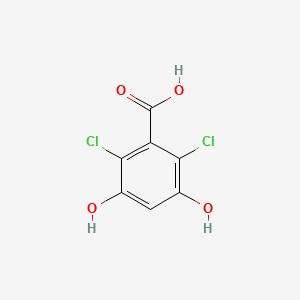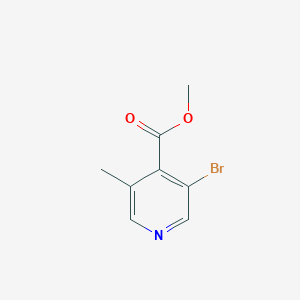
5,5'-Diiodo-2,2'-dimethylbiphenyl
Overview
Description
5,5’-Diiodo-2,2’-dimethylbiphenyl: is a biaryl compound with the molecular formula C14H12I2 and a molecular weight of 434.05 g/mol. This compound has garnered interest from various scientific fields due to its unique physical, chemical, and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diiodo-2,2’-dimethylbiphenyl typically involves the iodination of 2,2’-dimethylbiphenyl. This process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 5,5’ positions.
Industrial Production Methods: While specific industrial production methods for 5,5’-Diiodo-2,2’-dimethylbiphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Diiodo-2,2’-dimethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to remove the iodine atoms.
Common Reagents and Conditions:
Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl quinones.
Reduction Products: Deiodinated biphenyl compounds.
Scientific Research Applications
Chemistry: 5,5’-Diiodo-2,2’-dimethylbiphenyl is used as a building block in organic synthesis, particularly in the development of organic semiconductors and light-emitting diodes.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s derivatives may be explored for potential pharmaceutical applications due to their structural similarity to biologically active biphenyl compounds.
Industry: In the industrial sector, 5,5’-Diiodo-2,2’-dimethylbiphenyl is used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5,5’-Diiodo-2,2’-dimethylbiphenyl primarily involves its ability to undergo various chemical transformations. The iodine atoms at the 5,5’ positions make it a versatile intermediate for further functionalization, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being explored.
Comparison with Similar Compounds
2,2’-Dimethylbiphenyl: Lacks the iodine atoms, making it less reactive in substitution reactions.
5,5’-Dibromo-2,2’-dimethylbiphenyl: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
5,5’-Dichloro-2,2’-dimethylbiphenyl: Contains chlorine atoms, which also affect its chemical properties and reactivity.
Uniqueness: 5,5’-Diiodo-2,2’-dimethylbiphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine. This results in distinct reactivity patterns and makes it particularly useful in specific synthetic applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
4-iodo-2-(5-iodo-2-methylphenyl)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2/c1-9-3-5-11(15)7-13(9)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRWVADZBWZCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C2=C(C=CC(=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)



![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)

![N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide](/img/structure/B1435747.png)
